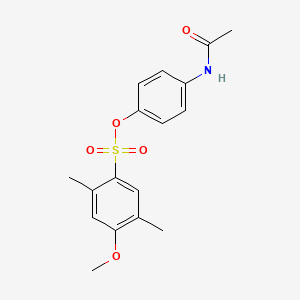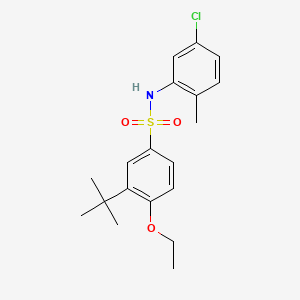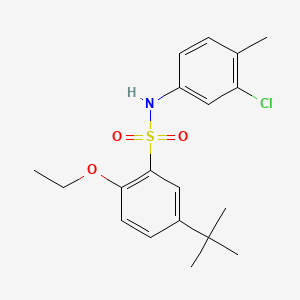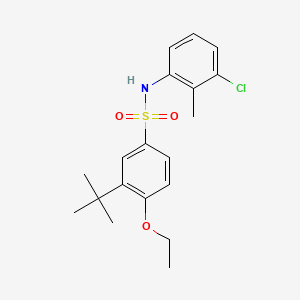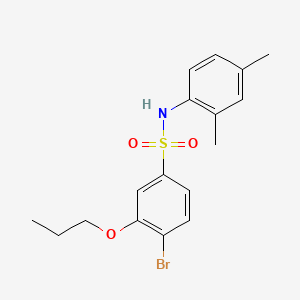
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, also known as BDPB, is a sulfonamide compound that has been extensively studied for its pharmacological properties. BDPB is a potent antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
作用機序
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the ATP binding site and preventing the activation of the receptor. P2X7 receptors are ion channels that are activated by the binding of ATP, leading to the influx of calcium and the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide blocks the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including sepsis, arthritis, and neuroinflammation. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to modulate synaptic transmission and plasticity in the central nervous system, suggesting that it may have potential therapeutic applications in neurological disorders.
実験室実験の利点と制限
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a potent and selective antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experimental design.
将来の方向性
For research include the development of novel 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide derivatives with improved pharmacological properties, the identification of new targets for 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, and the investigation of its potential as a therapeutic agent in animal models and human clinical trials.
合成法
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,4-dimethylphenylamine, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography. The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
科学的研究の応用
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, including macrophages and microglia, and play a critical role in the regulation of inflammatory responses. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been used to study the role of P2X7 receptors in the central nervous system, where it has been shown to modulate synaptic transmission and plasticity.
特性
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-9-22-17-11-14(6-7-15(17)18)23(20,21)19-16-8-5-12(2)10-13(16)3/h5-8,10-11,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKOOSEALUTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

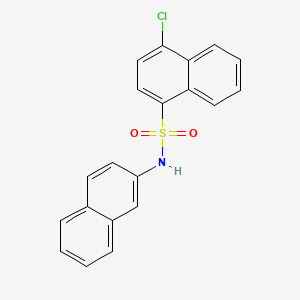
![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)


